molecular formula C10H16O B13448702 octahydro-1H-indene-3a-carbaldehyde CAS No. 2919947-55-8

octahydro-1H-indene-3a-carbaldehyde

Cat. No.: B13448702
CAS No.: 2919947-55-8
M. Wt: 152.23 g/mol
InChI Key: ZQNKAKFAUATUTP-UHFFFAOYSA-N
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Description

Octahydro-1H-indene-3a-carbaldehyde: is an organic compound with the molecular formula C_10H_16O It is a derivative of indene, characterized by a fully hydrogenated indene ring system with an aldehyde functional group at the 3a position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indene-3a-carbaldehyde typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 1H-indene-3-carbaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{CHO} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{16}\text{CHO} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1H-indene-3a-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: The aldehyde group in this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.

    Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: Octahydro-1H-indene-3a-carboxylic acid.

    Reduction: Octahydro-1H-indene-3a-methanol.

    Substitution: Octahydro-1H-indene-3a-amine or octahydro-1H-indene-3a-thiol.

Scientific Research Applications

Chemistry: Octahydro-1H-indene-3a-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of novel chemical entities.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for the design of molecules that can target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its aldehyde group can be modified to create a variety of aromatic compounds with desirable sensory properties.

Mechanism of Action

The mechanism by which octahydro-1H-indene-3a-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

    1H-Indene-3-carbaldehyde: A non-hydrogenated analog with similar reactivity but different physical properties.

    Octahydro-1H-indene-3a-carboxylic acid: An oxidized derivative with a carboxylic acid functional group.

    Octahydro-1H-indene-3a-methanol: A reduced derivative with a primary alcohol functional group.

Uniqueness: Octahydro-1H-indene-3a-carbaldehyde is unique due to its fully hydrogenated indene ring system, which imparts different chemical and physical properties compared to its non-hydrogenated analogs. This hydrogenation increases its stability and alters its reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

2919947-55-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroindene-3a-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h8-9H,1-7H2

InChI Key

ZQNKAKFAUATUTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCC2C1)C=O

Origin of Product

United States

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